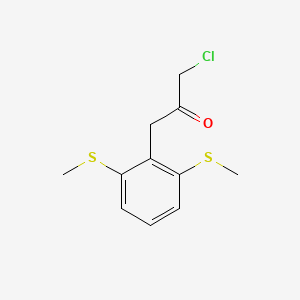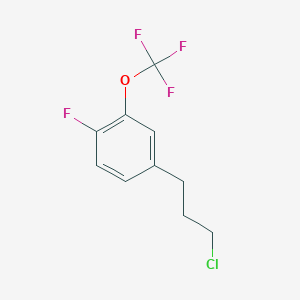
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chloropropyl group.
Oxidation Reactions: The benzene ring can undergo oxidation reactions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the benzene ring.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of reduced derivatives with altered functional groups.
科学的研究の応用
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene
Uniqueness
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications .
特性
分子式 |
C10H9ClF4O |
|---|---|
分子量 |
256.62 g/mol |
IUPAC名 |
4-(3-chloropropyl)-1-fluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChIキー |
MZBSVQKXFLRRPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


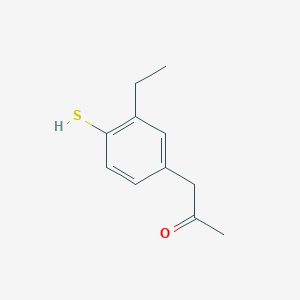

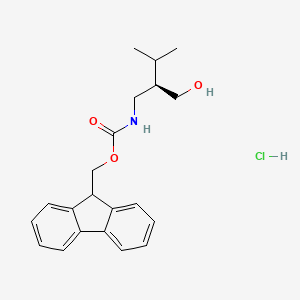
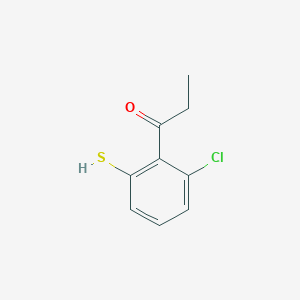
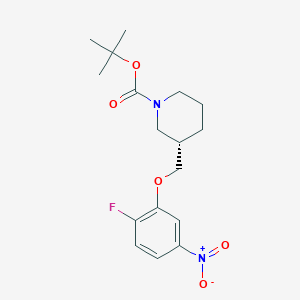
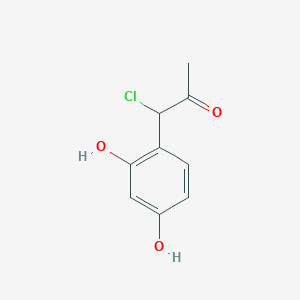
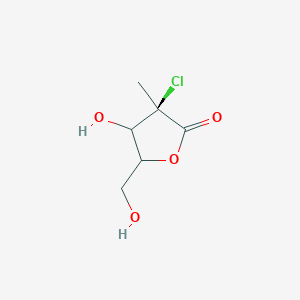
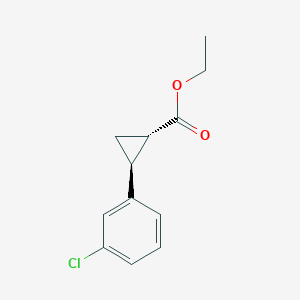
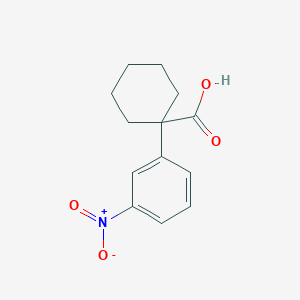

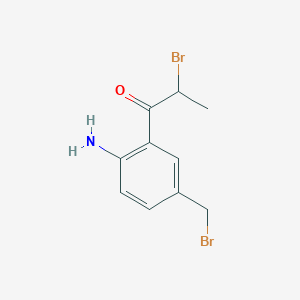

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)
